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molecular formula C6H5F2NO B169713 5-Amino-2,4-difluorophenol CAS No. 113512-71-3

5-Amino-2,4-difluorophenol

Cat. No. B169713
M. Wt: 145.11 g/mol
InChI Key: CXADAFQCFSVRGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08076488B2

Procedure details

This compound was prepared from 2,4-difluoro-3-nitrophenol (2.35 g, 13.4 mmol) in the manner described for 4-amino-3-fluorophenol, affording 1.89 g (97%) of 2,4-difluoro-5-aminophenol as a tan solid. 1H-NMR (DMSO-d6) δ 9.26 (s, 1H), 6.89 (t, J=10.7 Hz, 1H), 6.33 (t, J=9.2 Hz, 1H), 4.82 (s, 2H).
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[C:7]([N+:8]([O-])=O)=[C:6]([F:11])[CH:5]=[CH:4][C:3]=1[OH:12].NC1C=CC(O)=CC=1[F:21]>>[F:21][C:4]1[CH:5]=[C:6]([F:11])[C:7]([NH2:8])=[CH:2][C:3]=1[OH:12]

Inputs

Step One
Name
Quantity
2.35 g
Type
reactant
Smiles
FC1=C(C=CC(=C1[N+](=O)[O-])F)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C=C1)O)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C(=C1)F)N)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.89 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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